

1,4-Diazabicyclo[2.1.1]hexane CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** January 2026

<i>Compound of Interest</i>	
Compound Name:	1,4-Diazabicyclo[2.1.1]hexane
Cat. No.:	B2554204
	Get Quote

An In-depth Technical Guide to **1,4-Diazabicyclo[2.1.1]hexane**: A Novel Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist Abstract

In the contemporary landscape of medicinal chemistry, the strategic move away from flat, aromatic structures towards three-dimensional, saturated scaffolds—a concept often termed "escaping flatland"—is paramount for developing drug candidates with improved physicochemical and pharmacokinetic profiles.^[1] **1,4-Diazabicyclo[2.1.1]hexane** (1,4-DBH) emerges as a compelling, yet underexplored, building block in this arena. This guide provides a comprehensive technical overview of 1,4-DBH, covering its core properties, commercial availability, a logical synthetic approach, and its profound potential as a conformationally restricted diamine bioisostere in drug design.

Introduction: The Strategic Value of 1,4-Diazabicyclo[2.1.1]hexane

1,4-Diazabicyclo[2.1.1]hexane is a saturated bicyclic diamine featuring a highly strained and rigid structure. Its core value lies in its ability to serve as a three-dimensional, non-classical bioisostere for common motifs in drug discovery, most notably piperazine. The rigid bicyclic framework locks the relative orientation of the two nitrogen atoms, offering chemists a tool to reduce the conformational flexibility of a lead compound. This restriction can lead to significant

gains in binding affinity, selectivity, and metabolic stability by minimizing the entropic penalty upon binding to a biological target and by designing out metabolic liabilities associated with more flexible scaffolds.

The compound is identified by the CAS Number: 397864-25-4.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

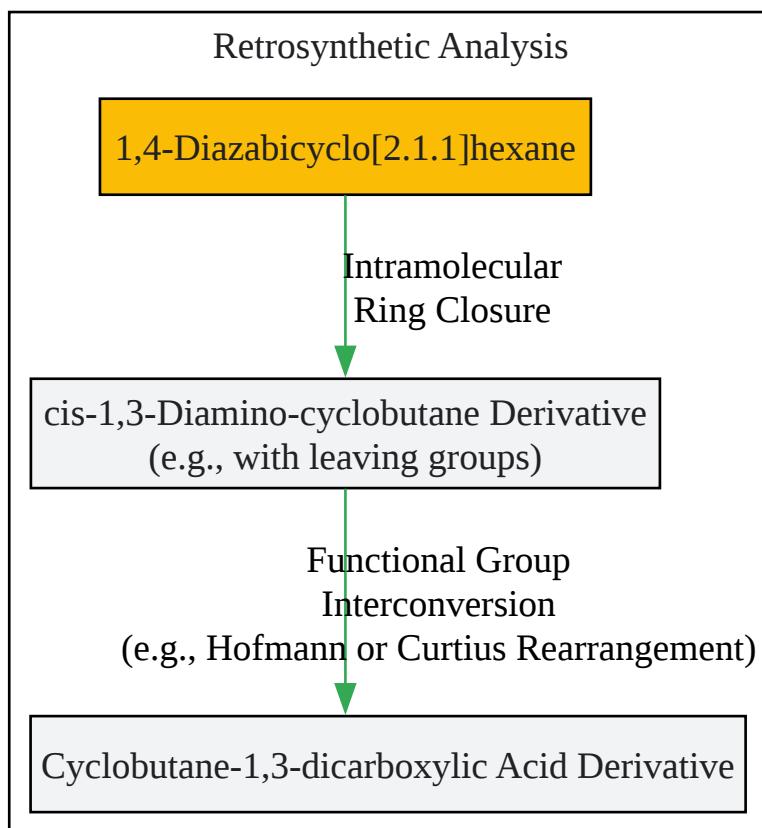
Physicochemical & Structural Properties

The defining feature of 1,4-DBH is its compact, bicyclic structure which imparts unique properties compared to more conventional aliphatic diamines. These properties are critical for its application in rational drug design, where parameters like basicity (pK_a) and lipophilicity (LogP) are meticulously fine-tuned.[\[7\]](#) While extensive experimental data for the parent compound is sparse, its characteristics can be inferred from its structure and data on related bicyclic amines.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
CAS Number	397864-25-4	[2] [3] [4] [5] [6]
Molecular Formula	C ₄ H ₈ N ₂	[2] [8]
Molecular Weight	84.12 g/mol	[2] [3] [8]
Appearance	Solid, semi-solid, or liquid	[2] [8]
Storage Conditions	2-8°C, under inert atmosphere	[2] [4]
Basicity (Predicted)	The strained nature of the bicyclic system is expected to influence the nitrogen lone pair availability and thus its pKa compared to unstrained tertiary amines.	N/A
Lipophilicity (Predicted)	Its compact, saturated structure suggests a lower LogP compared to more extended aliphatic diamines of similar molecular weight, potentially enhancing aqueous solubility.	N/A

Commercial Availability

1,4-Diazabicyclo[2.1.1]hexane is available from several specialized chemical suppliers, typically in research quantities. Researchers should consult directly with these vendors for purity specifications, lead times, and available salt forms.


Supplier	Purity (Typical)	Reference
Sigma-Aldrich (BLD Pharmatech)	97%	[2]
Acmec Biochemical	High Purity Stock	[3]
CymitQuimica	97%	[5] [8]
Apollo Scientific	Not specified	[6]
Shaanxi Light Optoelectronics	97%	[4]

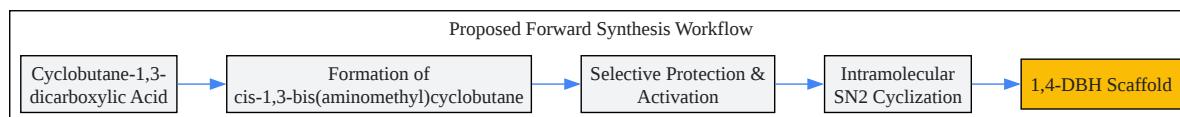
Synthesis of 1,4-Diazabicyclo[2.1.1]hexane

The synthesis of highly strained bicyclic systems like 1,4-DBH is a non-trivial endeavor. While specific literature detailing a high-yield synthesis of the parent compound is not widely available, a logical and plausible retrosynthetic approach can be proposed based on established methodologies for constructing bicyclic amines, such as intramolecular cyclization.

Proposed Retrosynthetic Pathway:

The core strategy involves forming the second ring via an intramolecular nucleophilic substitution on a pre-formed, suitably functionalized cyclobutane ring.

[Click to download full resolution via product page](#)


Caption: Retrosynthetic analysis for 1,4-DBH.

Forward Synthetic Protocol (Hypothetical):

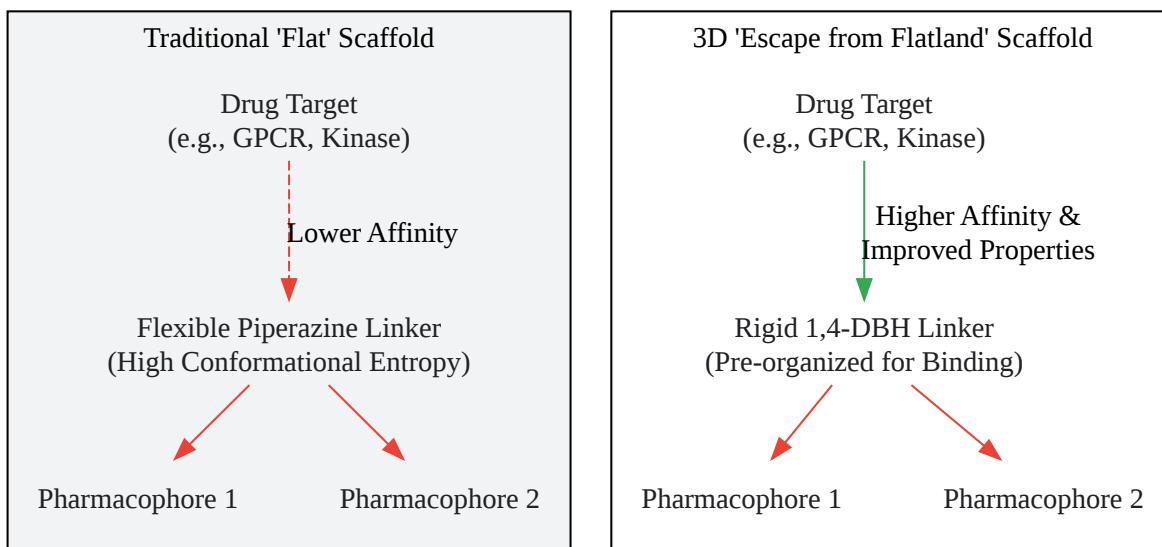
This protocol is illustrative and serves as a conceptual framework. The causality behind each step is explained to provide a self-validating system based on chemical principles.

- Step 1: Synthesis of a cis-1,3-Cyclobutane Intermediate.
 - Reaction: Start from a commercially available cyclobutane-1,1-dicarboxylic acid. Through a series of standard transformations (e.g., reduction, protection, and functional group manipulation), synthesize cis-1,3-bis(aminomethyl)cyclobutane or a related diamine precursor. The cis stereochemistry is critical as it properly orients the functional groups for the subsequent intramolecular cyclization.

- Causality: The cyclobutane ring provides the necessary four-membered carbocyclic core. Establishing the correct cis stereochemistry is the pivotal step that enables the formation of the [2.1.1] bicyclic system.
- Step 2: Intramolecular Cyclization.
 - Reaction: Convert one of the amino groups into a leaving group (e.g., via tosylation or mesylation) after protecting the other. Then, deprotect the second amino group, which acts as the internal nucleophile. Treatment with a non-nucleophilic base would then promote an intramolecular S_N2 reaction to form the second ring, yielding the bicyclic scaffold.
 - Causality: This is the key bond-forming step. The use of protecting groups ensures regioselectivity, and the base facilitates the nucleophilic attack by deprotonating the amine, thereby closing the ring to form the strained, bridged structure.

[Click to download full resolution via product page](#)

Caption: Proposed forward synthesis workflow for 1,4-DBH.


Applications in Medicinal Chemistry & Drug Design

The primary application of 1,4-DBH is as a rigid 3D scaffold to enhance the properties of drug candidates. Bicyclic scaffolds are increasingly used to replace aromatic rings, providing access to novel chemical space with improved pharmaceutical properties.[\[9\]](#)[\[10\]](#)[\[11\]](#)

A. Bioisosterism: The Rigid Piperazine Analogue

Piperazine is a ubiquitous scaffold in medicinal chemistry. However, its conformational flexibility (chair-boat interconversion) can be detrimental, leading to off-target activity or increased metabolic liability. 1,4-DBH acts as a conformationally locked bioisostere of piperazine.

- Improved Potency & Selectivity: By locking the pharmacophoric nitrogen atoms in a defined spatial orientation, 1,4-DBH can improve the compound's fit within a target's binding pocket, potentially increasing potency and selectivity.
- Enhanced Physicochemical Properties: The introduction of a saturated, sp^3 -rich scaffold often leads to improved aqueous solubility and reduced lipophilicity compared to flat aromatic systems, which are key goals in modern drug design.[1][10]
- Metabolic Stability: The bridgehead positions of 1,4-DBH are sterically shielded and non-enolizable, which can block common sites of metabolic (e.g., P450-mediated) oxidation that might occur on a more flexible scaffold.

[Click to download full resolution via product page](#)

Caption: Bioisosteric replacement of flexible vs. rigid scaffolds.

B. Case Study: Azabicyclo[2.1.1]hexanes in Therapeutics

While specific examples for the parent 1,4-DBH are emerging, the broader azabicyclo[2.1.1]hexane class has already demonstrated significant value. Recently, an

azabicyclo[2.1.1]hexane piperazinium salt, discovered via an unexpected rearrangement, was shown to be a versatile building block.^[12] Its utility was demonstrated in the synthesis of a ligand-directed degrader (LDD) targeting the androgen receptor, highlighting the practical application of this scaffold class in cutting-edge therapeutic modalities.^[12]

Illustrative Protocol: Incorporation via Amide Coupling

A common method to incorporate a diamine building block like 1,4-DBH into a larger molecule is through amide bond formation. The following is a detailed, self-validating protocol for the mono-acylation of 1,4-DBH.

Objective: To couple a carboxylic acid (R-COOH) to one nitrogen of 1,4-DBH.

Materials:

- **1,4-Diazabicyclo[2.1.1]hexane** (1.0 eq)
- Carboxylic Acid of interest (R-COOH, 1.0 eq)
- HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
- Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

- Reaction Setup: To a clean, dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
 - Causality: Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate and reduce yield.
- Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature.

- Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a bulky, non-nucleophilic base used to neutralize the generated acids without interfering with the coupling reaction. A slight excess of HATU ensures full activation of the acid.
- Nucleophilic Addition: In a separate vial, dissolve 1,4-DBH (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated ester mixture.
- Causality: Using 1.0 equivalent of the diamine favors mono-acylation. Adding it to the pre-activated acid ensures the reactive species is present to immediately react with the first available nucleophilic nitrogen.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting carboxylic acid is consumed.
- Workup & Purification:
 - Quench the reaction by adding water.
 - Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
 - Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent gradient (e.g., DCM/Methanol) to isolate the desired mono-acylated product.
 - Causality: The aqueous workup removes DMF and excess reagents. Chromatography is necessary to separate the desired mono-acylated product from any di-acylated byproduct and unreacted starting material.

Safety & Handling

As a bicyclic amine, **1,4-Diazabicyclo[2.1.1]hexane** should be handled with appropriate care in a well-ventilated chemical fume hood.

- Hazards: It is classified as harmful if swallowed (H302).[2]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2][4]

Conclusion

1,4-Diazabicyclo[2.1.1]hexane represents a valuable and modern building block for medicinal chemists aiming to create next-generation therapeutics. Its rigid, three-dimensional structure provides a powerful tool to enforce bioactive conformations, enhance physicochemical properties, and design novel intellectual property. While its synthesis remains challenging, its commercial availability opens the door for its incorporation into drug discovery programs, offering a clear strategic advantage in the quest to "escape from flatland" and develop safer, more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. frontiersin.org [frontiersin.org]
- 8. CAS 397864-25-4: 1,4-Diazabicyclo[2.1.1]hexane [cymitquimica.com]
- 9. Three-dimensional saturated C(sp³)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-Diazabicyclo[2.1.1]hexane CAS number and supplier]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2554204#1-4-diazabicyclo-2-1-1-hexane-cas-number-and-supplier>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com